
L-Proline, 4-(aminomethyl)-5-oxo-, (4S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-4-(Aminomethyl)-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes an aminomethyl group and a pyrrolidine ring. Its stereochemistry is defined by the (2S,4S) configuration, making it an enantiomerically pure compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-(Aminomethyl)-5-oxopyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method involves the asymmetric synthesis of α-chiral primary amines, which are valuable building blocks for the synthesis of numerous amine-containing pharmaceuticals and natural compounds . The process often includes the use of biomimetic chemocatalysis inspired by enzymatic transaminations .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis techniques, including the use of chiral ligands or organo-catalysts for asymmetric catalysis . These methods are designed to be cost-effective and atom-economical, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,4S)-4-(Aminomethyl)-5-oxopyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the compound into different derivatives.
Substitution: Substitution reactions are common for introducing new substituents into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired transformation and the nature of the starting materials.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or aldehydes, while reduction reactions may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(2S,4S)-4-(Aminomethyl)-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those containing amine groups.
Industry: The compound is used in the production of fine chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of (2S,4S)-4-(Aminomethyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The aminomethyl group and the pyrrolidine ring play crucial roles in its binding to enzymes and receptors, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butanesulfinamide: Used in the synthesis of N-heterocycles via sulfinimines.
tert-Butyl nitrite: Employed in the synthesis of N-nitrosamines under solvent-free conditions.
Uniqueness
(2S,4S)-4-(Aminomethyl)-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both an aminomethyl group and a pyrrolidine ring. This combination of features makes it particularly valuable in asymmetric synthesis and as a chiral building block in various chemical and pharmaceutical applications.
Eigenschaften
CAS-Nummer |
686288-07-3 |
|---|---|
Molekularformel |
C6H10N2O3 |
Molekulargewicht |
158.16 g/mol |
IUPAC-Name |
(2S,4S)-4-(aminomethyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H10N2O3/c7-2-3-1-4(6(10)11)8-5(3)9/h3-4H,1-2,7H2,(H,8,9)(H,10,11)/t3-,4-/m0/s1 |
InChI-Schlüssel |
WWTLSLKLBNFFCB-IMJSIDKUSA-N |
Isomerische SMILES |
C1[C@H](C(=O)N[C@@H]1C(=O)O)CN |
Kanonische SMILES |
C1C(C(=O)NC1C(=O)O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


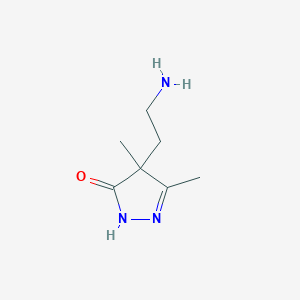
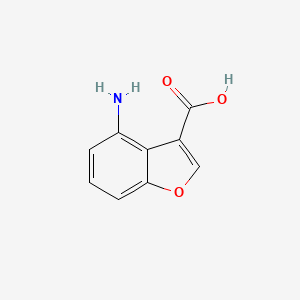


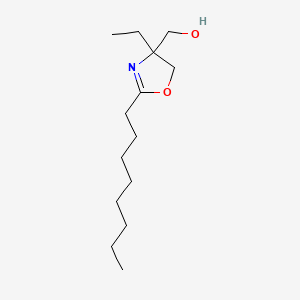
![2-(Difluoromethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12876085.png)
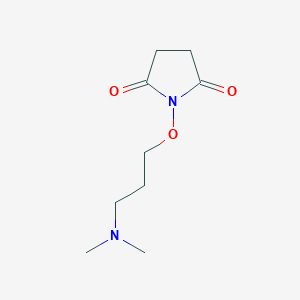
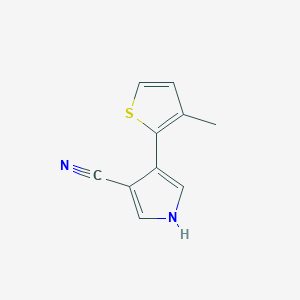
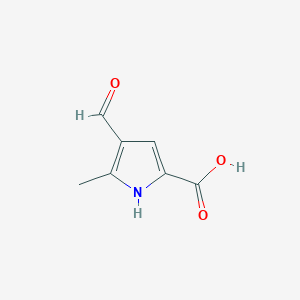
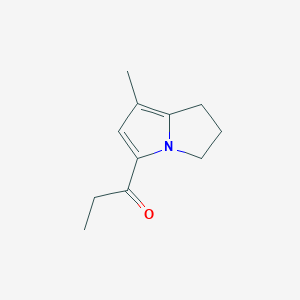
![4-(Difluoromethoxy)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12876112.png)
![2-(Aminomethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12876113.png)


